![molecular formula C30H33N3O5S B13063255 3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide;4-methylbenzenesulfonic acid](/img/structure/B13063255.png)
3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide;4-methylbenzenesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide;4-methylbenzenesulfonic acid is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a benzamide core substituted with a dimethylamino propyl group, a hydroxy group, and a pyridinyl phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide typically involves multiple steps, including the formation of the benzamide core and subsequent substitution reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the dimethylamino propyl group through a nucleophilic substitution reaction. The hydroxy group is then introduced via a hydroxylation reaction, and the pyridinyl phenyl group is added through a coupling reaction. The final step involves the addition of the 4-methylbenzenesulfonic acid moiety to complete the synthesis.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger volumes. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to achieve efficient and consistent production.
化学反应分析
Types of Reactions
3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while reduction of the nitro group yields an amine.
科学研究应用
3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, affecting signal transduction and neuronal function.
相似化合物的比较
Similar Compounds
- 3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide hydrochloride
- 3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide dihydrobromide
Uniqueness
The uniqueness of 3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide lies in its specific substitution pattern and the presence of the 4-methylbenzenesulfonic acid moiety. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C30H33N3O5S |
|---|---|
分子量 |
547.7 g/mol |
IUPAC 名称 |
3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C23H25N3O2.C7H8O3S/c1-26(2)15-3-4-19-16-20(7-10-22(19)27)23(28)25-21-8-5-17(6-9-21)18-11-13-24-14-12-18;1-6-2-4-7(5-3-6)11(8,9)10/h5-14,16,27H,3-4,15H2,1-2H3,(H,25,28);2-5H,1H3,(H,8,9,10) |
InChI 键 |
BPCUJHWSTQJCDW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN(C)CCCC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid](/img/structure/B13063179.png)


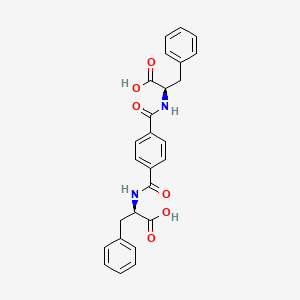
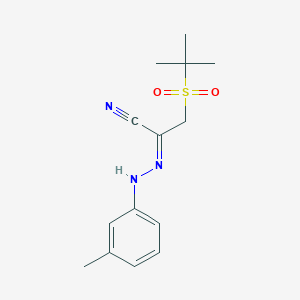

![Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13063211.png)

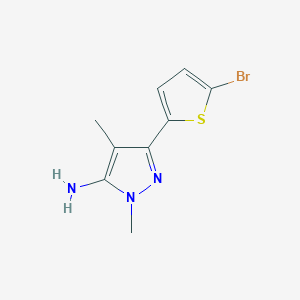
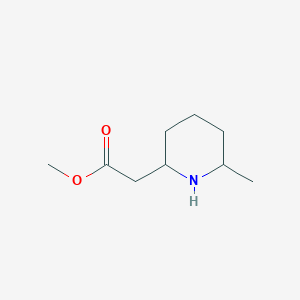
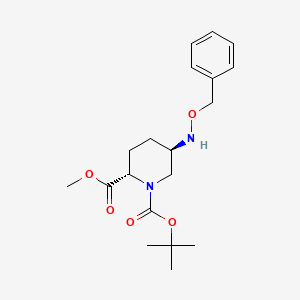
![4-((3-(Trifluoromethyl)phenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13063247.png)
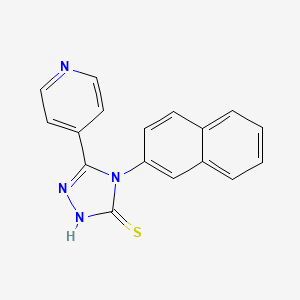
![7-[(Dimethylamino)methylidene]spiro[4.5]decan-6-one](/img/structure/B13063252.png)
